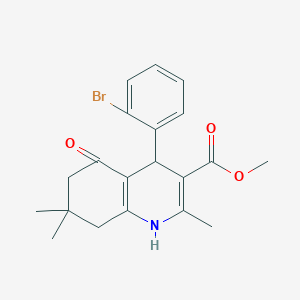![molecular formula C18H17N3O3 B5182885 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5182885.png)
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone compounds, which are known to have a variety of biological activities. DMNQ has been studied for its potential as an electron acceptor in biological systems, as well as for its ability to generate reactive oxygen species (ROS) and induce oxidative stress.
Wirkmechanismus
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone acts as an electron acceptor in biological systems, accepting electrons from complex I and II of the ETC. This leads to the formation of superoxide radicals, which can then be converted to other ROS such as hydrogen peroxide and hydroxyl radicals. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can also directly generate ROS through redox cycling, which involves the transfer of electrons between 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone and other redox-active molecules.
Biochemical and Physiological Effects:
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress and damage to cells and tissues, leading to apoptosis and necrosis. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been shown to affect the activity of various enzymes, including cytochrome c oxidase and NADH dehydrogenase. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit mitochondrial respiration and ATP synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in lab experiments is its ability to generate ROS and induce oxidative stress, which can be useful in studying the effects of oxidative damage on cells and tissues. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is its potential toxicity, as it can induce cell death and damage to tissues. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be unstable and may require special handling and storage conditions.
Zukünftige Richtungen
There are several future directions for research involving 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is in the development of new therapies for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent to induce cell death in cancer cells.
Synthesemethoden
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized through a multistep process starting from 3,4-dimethylaniline and 3-nitrophthalic acid. The synthesis involves several chemical reactions, including nitration, reduction, and cyclization. The final product is obtained as a yellow crystalline solid, which is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been extensively used in scientific research as a tool to study various biological processes. One of the major applications of 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is in the field of electron transport chain (ETC) research. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone acts as an electron acceptor in ETC, which allows researchers to study the flow of electrons in biological systems. 4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has also been used to study the effects of oxidative stress on cells and tissues, as it can generate ROS and induce oxidative damage.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-13(10-12(11)2)19-16-14-6-4-5-7-15(14)20(3)18(22)17(16)21(23)24/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBKENMRSFREPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dimethylphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![10-acetyl-3-(3,4-dimethoxyphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182815.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B5182830.png)

![1'-(3-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)



![3-({[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5182897.png)
![1-ethyl-N-2-naphthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5182903.png)
![1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5182911.png)
![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5182920.png)